3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H23N5O4S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A study by Sil et al. (2004) discusses the concise synthesis of highly functionalized α, β-unsaturated γ-butyrolactones, indicating advancements in synthesis methods that might apply to complex compounds like the one (Sil, Sharon, Maulik, & Ram, 2004).
Chemical Reactions and Properties : Cook et al. (2015) explore the iron(II) complexes of 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, demonstrating the interplay between spin-crossover and crystallographic phase changes. This study illustrates the significance of sulfonyl groups in chemical reactions, potentially relevant for understanding our compound's behavior (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Biological Activity : Research by Kaneko et al. (2004) on piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine explores their role as adhesion molecule inhibitors, demonstrating the application of complex organic molecules in modulating biological pathways, which could be analogous to potential uses of the subject compound (Kaneko et al., 2004).
Antimicrobial and Anticancer Activity : Elewa et al. (2021) discuss the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the ongoing research into compounds with potential antimicrobial and anticancer properties (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Properties
IUPAC Name |
3-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-27(24,25)22-9-4-13(5-10-22)17(23)21-8-2-3-14(12-21)26-16-15(11-18)19-6-7-20-16/h6-7,13-14H,2-5,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUJINBFBLLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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